N-イソプロピルインドリン-5-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

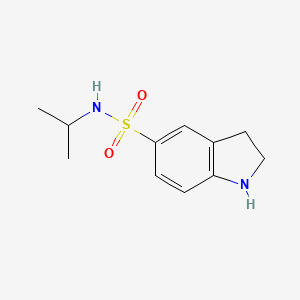

N-isopropylindoline-5-sulfonamide: is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32 g/mol It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused with a pyrrole ring

科学的研究の応用

N-isopropylindoline-5-sulfonamide has several scientific research applications, including:

Medicinal Chemistry: It is used in the synthesis of biologically active compounds with potential antibacterial, antifungal, and anticancer properties.

Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a pharmacophore in drug design.

Industrial Applications: It is used in the development of new materials and chemical processes.

作用機序

Target of Action

N-isopropylindoline-5-sulfonamide is a sulfonamide-based compound . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Mode of Action

Sulfonamides, including N-isopropylindoline-5-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing the enzyme from binding to PABA and disrupting the synthesis of folic acid . This inhibition of folic acid synthesis hampers the production of DNA in bacteria, inhibiting their growth .

Biochemical Pathways

The primary biochemical pathway affected by N-isopropylindoline-5-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, N-isopropylindoline-5-sulfonamide prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption of the folic acid pathway leads to a decrease in bacterial DNA synthesis, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .

Result of Action

The primary result of N-isopropylindoline-5-sulfonamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for DNA production, N-isopropylindoline-5-sulfonamide prevents bacteria from replicating . This leads to a decrease in the bacterial population, helping to control bacterial infections .

Action Environment

The action of N-isopropylindoline-5-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropylindoline-5-sulfonamide typically involves the reaction of 5-chlorosulfonyl-2-oxindole with isopropylamine in the presence of pyridine as a base. The reaction is carried out in dichloromethane at room temperature for about 4 hours. The resulting product is then purified by vacuum filtration and drying .

Industrial Production Methods: Industrial production methods for N-isopropylindoline-5-sulfonamide are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

化学反応の分析

Types of Reactions: N-isopropylindoline-5-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The indoline moiety can undergo oxidation to form indole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted sulfonamides.

Oxidation Reactions: Products include indole derivatives.

Reduction Reactions: Products include reduced forms of the indoline moiety.

類似化合物との比較

N-isopropylindoline-5-sulfonamide: Unique for its specific substitution pattern and potential biological activity.

N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl]: Another indole-sulfonamide derivative with similar biological properties.

Uniqueness: N-isopropylindoline-5-sulfonamide is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

生物活性

N-Isopropylindoline-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antibacterial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of N-Isopropylindoline-5-Sulfonamide

N-Isopropylindoline-5-sulfonamide belongs to a class of compounds known as indoline-5-sulfonamides, which have been investigated for various therapeutic potentials, including their roles as inhibitors of carbonic anhydrase (CA) enzymes and their antiproliferative effects against cancer cells.

Inhibition of Carbonic Anhydrase

Research indicates that indoline-5-sulfonamides, including N-isopropylindoline-5-sulfonamide, exhibit significant inhibitory activity against tumor-associated carbonic anhydrase IX (CA IX) and XII. These enzymes are implicated in tumor growth and metastasis. The binding affinity of these compounds has been quantified, with K_i values indicating potent inhibition:

| Compound | Target Enzyme | K_i (nM) |

|---|---|---|

| 4f | CA IX | 41.3 |

| 4a | CA XII | 132.8 |

The most potent compound, 4f, demonstrated hypoxic selectivity and inhibited the growth of MCF7 breast cancer cells at an IC50 value of 12.9 µM under hypoxic conditions, showcasing its potential as a therapeutic agent in cancer treatment .

Antiproliferative Activity

Indoline-5-sulfonamides have shown moderate antiproliferative effects against various cancer cell lines. A study evaluated these compounds on MCF7 cells under both normoxic and hypoxic conditions using the MTT assay. The results indicated that:

- Indoline derivatives maintained their activity under hypoxia, a common resistance mechanism in cancer therapy.

- The compound 4f exhibited two-fold higher antiproliferative activity under hypoxia compared to normoxia.

This highlights the efficacy of N-isopropylindoline-5-sulfonamide in overcoming typical resistance seen in cancer treatments .

Cancer Treatment

A notable case study involved the administration of N-isopropylindoline-5-sulfonamide derivatives in preclinical models. The study focused on the compound's ability to reverse chemoresistance to doxorubicin in K562/4 cells. It was observed that these derivatives could significantly enhance the efficacy of doxorubicin by inhibiting P-glycoprotein (P-gp), a protein associated with multidrug resistance .

Antibacterial Properties

While primarily studied for its anticancer properties, N-isopropylindoline-5-sulfonamide also exhibits antibacterial activity. Sulfonamides are known for their broad-spectrum antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The incorporation of electron-withdrawing groups into sulfonamide structures has been shown to enhance their antimicrobial potency .

Safety Profile and Toxicity

Like other sulfonamides, N-isopropylindoline-5-sulfonamide may present safety concerns. Reports indicate potential adverse reactions similar to those observed with traditional sulfonamide antibiotics, including allergic reactions and gastrointestinal disturbances . Understanding the safety profile is crucial for clinical applications.

特性

IUPAC Name |

N-propan-2-yl-2,3-dihydro-1H-indole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-8(2)13-16(14,15)10-3-4-11-9(7-10)5-6-12-11/h3-4,7-8,12-13H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUHLUIFQWENSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。